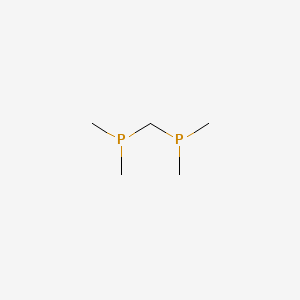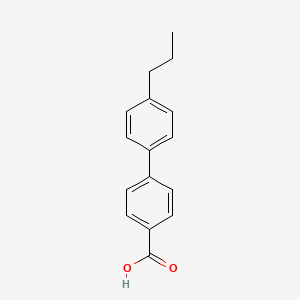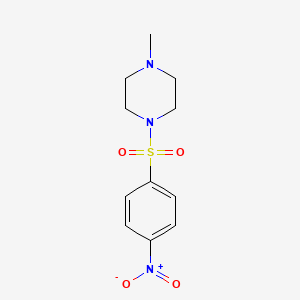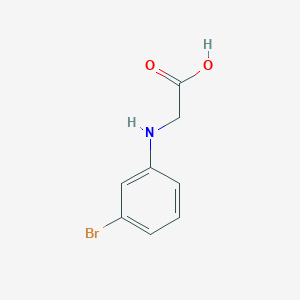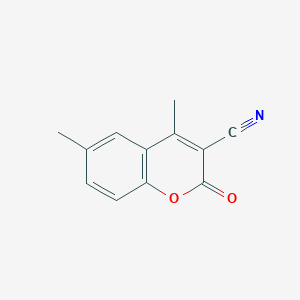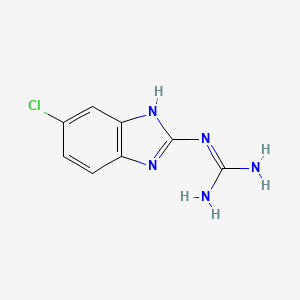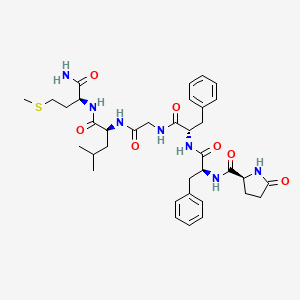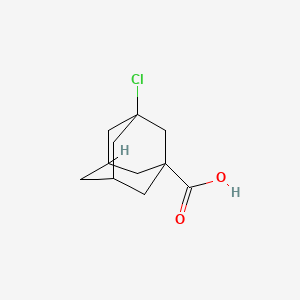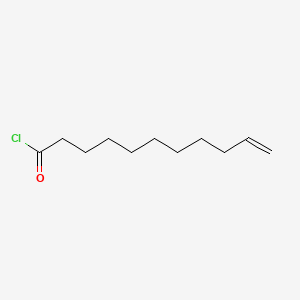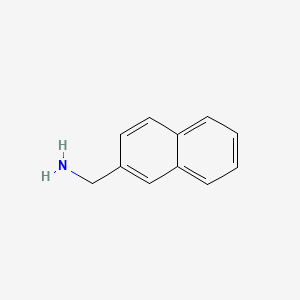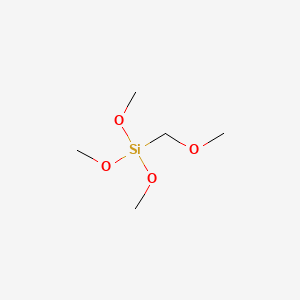
Trimethoxy(methoxymethyl)silane
Overview
Description
Trimethoxy(methoxymethyl)silane is an organosilicon compound with the chemical formula CH₃Si(OCH₃)₃ . It is a colorless, free-flowing liquid widely used in various industrial and scientific applications. This compound is known for its ability to act as a precursor in the synthesis of silica-based materials and as a crosslinker in the preparation of polysiloxane polymers .
Mechanism of Action
Target of Action
Trimethoxy(methoxymethyl)silane, an organosilicon compound, primarily targets the formation of polysiloxane polymers . It acts as a crosslinker in the preparation of these polymers .
Mode of Action
The interaction of this compound with its targets involves a series of reactions such as copolymerization, polycondensation, and disproportionation . It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in these reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of polysiloxane polymers . The compound’s ability to undergo reactions such as copolymerization, polycondensation, and disproportionation leads to the formation of these polymers .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of polysiloxane polymers . These polymers have various applications, including the production of silicone rubbers, resins, and gels.
Biochemical Analysis
Biochemical Properties
Trimethoxy(methoxymethyl)silane plays a significant role in biochemical reactions, particularly in the formation of siloxane bonds. It interacts with various enzymes and proteins, facilitating the hydrolysis and condensation processes. The compound undergoes hydrolysis under both acidic and basic conditions, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds, which are crucial in the formation of polysiloxane polymers. The interaction of this compound with enzymes such as hydrolases and transferases is essential for its role in biochemical reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to proteins and enzymes, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain hydrolases, preventing the breakdown of specific substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and condensation reactions over time. These reactions can lead to the formation of siloxane bonds and the eventual degradation of the compound. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell growth and differentiation, while at high doses, it can cause toxic or adverse effects. For example, high doses of this compound can lead to cell death and tissue damage in animal models. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of polysiloxane polymers. The compound interacts with enzymes such as hydrolases and transferases, which facilitate its conversion into silanol groups and subsequent condensation into siloxane bonds. These metabolic pathways are crucial for the formation and maintenance of polysiloxane structures in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments. Its distribution within tissues is influenced by factors such as its solubility and affinity for specific binding proteins. This compound can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for the compound’s role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethoxy(methoxymethyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with methanol in the presence of a catalyst. The reaction proceeds as follows:
SiCl4+4CH3OH→Si(OCH3)4+4HCl
Industrial Production Methods: In industrial settings, this compound is produced using a fixed bed reactor. The process involves the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction of silicon with methanol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Trimethoxy(methoxymethyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds.
Polymerization: It can participate in polymerization reactions to form polysiloxane polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Polymerization: Initiators such as peroxides or UV light.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation.
Polysiloxane Polymers: Formed during polymerization.
Scientific Research Applications
Trimethoxy(methoxymethyl)silane has a wide range of applications in scientific research, including:
Biology: Utilized in the modification of surfaces to create hydrophobic or hydrophilic properties.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Trimethoxysilane: Similar in structure but lacks the methoxymethyl group.
Methyltrimethoxysilane: Contains a methyl group instead of a methoxymethyl group.
Uniqueness: Trimethoxy(methoxymethyl)silane is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and properties are required .
Properties
IUPAC Name |
trimethoxy(methoxymethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMUMCCOQRVIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177401 | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22859-36-5 | |
| Record name | Trimethoxy(methoxymethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22859-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022859365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
